Dexanabinol, also known as HU-211, dexanabinone, sinnabidol, PA 50211, and PRS 211007, is a synthetic cannabinoid derivative. It is a non-psychotropic enantiomer of the naturally occurring cannabinoid, tetrahydrocannabinol (THC). Unlike THC, Dexanabinol lacks affinity for cannabinoid receptors CB1 and CB2, therefore it does not exhibit typical cannabimimetic activity.
Dexanabinol has been extensively studied for its potential therapeutic applications in various neurological conditions, inflammatory diseases, and cancer.
Dexanabinol, also known as HU-211, is a synthetic cannabinoid that is notable for its non-psychotropic properties. It is derived from Δ8-tetrahydrocannabinol and has been investigated for its potential therapeutic applications, particularly in neuroprotection and the treatment of traumatic brain injuries. The compound has garnered interest due to its ability to modulate the endocannabinoid system without inducing the psychoactive effects commonly associated with cannabinoids.
Dexanabinol is classified as a synthetic cannabinoid and is categorized under non-psychotropic cannabinoids. Its chemical formula is , with a molecular weight of 386.6 g/mol. The compound has been synthesized through various methods, which are crucial for its application in pharmaceutical formulations.
The synthesis of dexanabinol involves several key steps, beginning with Δ8-tetrahydrocannabinol as the starting material. The process typically includes:
Industrial methods focus on optimizing these reactions to enhance yield and purity, often employing techniques such as recrystallization and chromatography for purification.
Dexanabinol's structure features a complex arrangement characteristic of cannabinoids. The compound's molecular structure can be represented by the following details:
The compound's structural integrity is crucial for its pharmacological effects and stability in various formulations.
Dexanabinol can participate in several chemical reactions, including:
Common reagents used in these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction.
Dexanabinol exerts its effects primarily through interaction with the endocannabinoid system. It has been shown to bind to cannabinoid receptors, specifically the N-methyl-D-aspartate (NMDA) receptor, which plays a critical role in synaptic plasticity and memory function. The compound's neuroprotective properties are attributed to its ability to modulate excitotoxicity and inflammation associated with neurodegenerative conditions .
Research indicates that dexanabinol may protect neuronal cells from damage by inhibiting excessive calcium influx and reducing oxidative stress, thereby preserving cellular integrity during traumatic events .
Dexanabinol exhibits several physical and chemical properties relevant to its use in pharmaceuticals:
Dexanabinol has been investigated for various scientific uses:
The development of dexanabinol (HU-211) represents a pivotal shift in cannabinoid research—from exploring psychoactive properties to targeting specific neurological pathways. This synthetic compound emerged from systematic enantiomeric separation conducted by Raphael Mechoulam's team at Hebrew University in 1988. While the (+)-enantiomer HU-210 exhibited ultra-potent cannabinoid receptor activity (100-800 times more potent than natural Δ9-THC), its mirror molecule, the (-)-enantiomer HU-211 (dexanabinol), displayed fundamentally different pharmacological properties [2] [8]. This enantiomeric pair became a landmark case study in stereochemical pharmacology, demonstrating how subtle molecular differences can radically alter biological activity.
Dexanabinol was structurally engineered as a synthetic analog of Δ9-tetrahydrocannabinol but with deliberate modifications to eliminate cannabimimetic effects. Its core structure retains the classical cannabinoid tricyclic framework but incorporates a 1,1-dimethylheptyl side chain and hydroxyl modifications that position it as a "non-classical" cannabinoid derivative [1]. This design paradigm marked a strategic departure from first-generation synthetic cannabinoids like JWH-018, which were developed as potent CB1 receptor agonists. Instead, dexanabinol emerged from targeted exploration of the cannabinoid scaffold's potential for non-psychoactive therapeutic applications, particularly in neuroprotection [6] [9].
Table 1: Comparative Properties of HU-210 and Dexanabinol (HU-211)
Property | HU-210 | Dexanabinol (HU-211) |
---|---|---|
Stereochemistry | (+)-(6aR,10aR) enantiomer | (-)-(6aS,10aS) enantiomer |
Primary Receptor Target | CB1/CB2 agonist (Ki = 0.061 nM CB1) | NMDA receptor antagonist |
Psychoactivity | Extreme potency (100-800x THC) | Non-psychoactive |
Neuroprotective Action | Limited | Potent via NMDA antagonism |
Therapeutic Application | Research tool only | Traumatic brain injury, stroke, cancer |
The strategic design of dexanabinol specifically targeted N-Methyl-D-Aspartate (NMDA) receptor modulation—a mechanism distinct from classical cannabinoid pathways. This approach addressed a critical therapeutic gap: the need for neuroprotective agents capable of mitigating excitotoxicity without inducing psychotropic side effects. Excitotoxicity, characterized by excessive glutamate release and subsequent NMDA receptor overactivation, represents a final common pathway in neuronal injury across traumatic brain injury (TBI), stroke, and neurodegenerative conditions [4] [10].
Dexanabinol functions as a weak, uncompetitive NMDA receptor antagonist, binding within the ion channel pore similarly to magnesium but with enhanced efficacy and voltage dependence. This mechanism selectively inhibits pathological calcium influx during excitotoxic insults while preserving physiological NMDA activity essential for synaptic plasticity and cognitive function [4] [5]. Crucially, dexanabinol exhibits negligible affinity (<1 µM) for CB1 receptors, explaining its absence of cannabis-like psychoactive effects [8]. This pharmacological selectivity represented a breakthrough in cannabinoid-based drug design, demonstrating that the classical cannabinoid scaffold could be repurposed for non-cannabinoid receptor targets.
Preclinical evidence robustly supported dexanabinol's neuroprotective profile. In rodent models of hypoxemia/ischemia, neurotoxin exposure, and nerve crush injury, dexanabinol significantly reduced neuronal damage and improved functional outcomes. Its efficacy profile combined NMDA antagonism with complementary antioxidant and anti-inflammatory properties—likely mediated through inhibition of tumor necrosis factor-alpha (TNF-α) production and free radical scavenging [1] [4]. This multimodal action positioned dexanabinol uniquely among contemporary neuroprotectants, prompting clinical translation.
The transition to human studies yielded nuanced outcomes. A phase II trial in severe TBI patients (n=67) demonstrated dexanabinol's safety and suggested benefits in controlling intracranial pressure (ICP) and improving cerebral perfusion pressure when administered within 6 hours post-injury [1]. However, the subsequent phase III multicenter trial (n=861) failed to show significant improvement in extended Glasgow Outcome Scale scores at 6 months compared to placebo, despite confirming the compound's safety profile [1]. This highlighted the complex translational challenges in neuroprotection but did not negate dexanabinol's mechanistic significance.
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7